molecular formula C20H21N3O4S2 B6568541 6-{[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946310-76-5

6-{[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6568541
CAS No.: 946310-76-5
M. Wt: 431.5 g/mol
InChI Key: BVQJUTLCDVSBOB-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold (1-azatricyclo[6.3.1.0⁴,¹²]dodecatrien-11-one) linked to a piperazine moiety via a sulfonyl group. The piperazine ring is further substituted with a thiophene-2-carbonyl group, which introduces aromatic and electron-rich characteristics.

Properties

IUPAC Name

6-[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-18-4-3-14-12-16(13-15-5-6-23(18)19(14)15)29(26,27)22-9-7-21(8-10-22)20(25)17-2-1-11-28-17/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQJUTLCDVSBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine Substituents

  • 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one

    • Key Difference : Replaces thiophene-2-carbonyl with 3,4-dimethoxybenzoyl.
    • Implications : The dimethoxybenzoyl group increases hydrophobicity and may enhance binding to serotonin receptors (e.g., 5-HT₆/7) due to methoxy groups' electron-donating effects. This substitution could alter metabolic stability compared to the thiophene derivative .
  • 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38)

    • Key Difference : Lacks the tricyclic core and sulfonyl linker; features a butan-1-one chain.
    • Activity : Arylpiperazines like MK38 are often explored for dopamine or serotonin receptor modulation. The absence of the tricyclic system may reduce steric hindrance, improving receptor accessibility .

Analogs with Heterocyclic Modifications

  • Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines

    • Key Difference : Replaces the tricyclic system with a quinazoline core.
    • Activity : These compounds exhibit anticonvulsant properties in rodent models, attributed to the quinazoline moiety's GABAergic modulation. The piperazine group enhances solubility and bioavailability .
  • 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca(12),5,7,9(13),10-pentaene-2,4-dione (20) Key Difference: Shares a tricyclic system but includes a methoxyphenyl-piperazine and a butyl linker. The extended alkyl chain may improve blood-brain barrier penetration compared to sulfonyl-linked analogs .

Analogs with Thiophene Modifications

  • 5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK18) Key Difference: Uses a pentan-1-one linker and trifluoromethylphenyl-piperazine. The thiophene ring’s electron-rich nature may facilitate π-π stacking in receptor binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Piperazine Substituent Biological Activity/Notes Reference
6-{[4-(Thiophene-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodecatrien-11-one Azatricyclo + sulfonyl Thiophene-2-carbonyl Structural rigidity; solubility
6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodecatrien-11-one Azatricyclo + sulfonyl 3,4-Dimethoxybenzoyl Potential 5-HTR affinity
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38) Butan-1-one linker Phenyl Dopamine/5-HT receptor modulation
4-Chloro-2-(4-piperazin-1-yl)quinazoline derivatives Quinazoline Varied N-substitutions Anticonvulsant activity
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]pentaene-2,4-dione (20) Azatricyclo + butyl linker 2-Methoxyphenyl 5-HTR affinity
5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK18) Pentan-1-one linker 4-(Trifluoromethyl)phenyl Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows methods analogous to other sulfonyl-linked piperazines, such as coupling reactions under mild conditions (e.g., 40°C for thiophene derivatives) .
  • Pharmacological Potential: While direct data are sparse, structural parallels to 5-HTR-active compounds (e.g., compound 20) suggest serotonin receptor interactions. Thiophene-containing analogs (e.g., MK18) highlight the role of aromaticity in target engagement .
  • Solubility and Bioavailability : The sulfonyl group in the target compound may improve aqueous solubility compared to alkyl-linked analogs (e.g., MK38), though this could reduce CNS penetration .

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